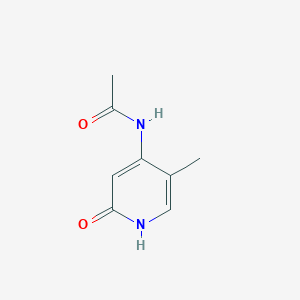

N-(5-MEthyl-2-oxo-1H-pyridin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-2-oxo-1H-pyridin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-9-8(12)3-7(5)10-6(2)11/h3-4H,1-2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNSJHHUGHJNPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide typically involves the reaction of 5-methyl-2-oxo-1H-pyridine-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, hydroxylated compounds, and substituted acetamides .

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. Compounds with similar structures have shown promise as enzyme inhibitors and receptor modulators, making them candidates for drug development against various diseases.

Case Study:

A study evaluating the anti-inflammatory effects of related pyridine derivatives demonstrated that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar properties, warranting further investigation in clinical settings .

Antimicrobial Properties:

Research has indicated that pyridine derivatives exhibit antimicrobial activity against a range of pathogens. For instance, a series of pyridine-based compounds were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects . this compound could be explored for similar antimicrobial efficacy.

Case Study:

In a study focusing on the synthesis and biological evaluation of pyridine derivatives, several compounds demonstrated potent antibacterial activity. The results highlighted the importance of structural modifications in enhancing biological activity, suggesting that this compound might be optimized for improved efficacy .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, which can lead to the development of new pharmaceuticals and agrochemicals .

Data Table: Synthesis Pathways

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | 5-Methyl-2-pyridone + Acetic Anhydride | Reflux in DMF | 85 |

| Alkylation | N-(5-Methyl-2-pyridinyl)acetamide + Alkyl Halides | Base-catalyzed reaction | 75 |

| Coupling | N-(5-Methyl-2-pyridinyl)acetamide + Aromatic Amines | Palladium-catalyzed coupling | 90 |

Pharmaceutical Applications

Role in Drug Development:

The compound is being explored as a potential candidate for treating conditions such as diabetes and metabolic syndrome due to its ability to activate glucokinase, which plays a critical role in glucose metabolism . This application is particularly relevant given the rising prevalence of metabolic disorders globally.

Case Study:

In preclinical trials, related acetamide compounds showed significant effects on glucose homeostasis and lipid metabolism. These findings support the hypothesis that this compound could be developed into a therapeutic agent for metabolic diseases .

Industrial Applications

Material Science:

The compound's chemical properties make it suitable for use in developing new materials and agrochemicals. Its ability to act as a precursor in various chemical reactions can lead to innovations in material science and agricultural chemistry .

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s pyridinone core distinguishes it from other heterocyclic acetamides. Below is a comparison with structurally related compounds:

Key Observations :

- Heterocyclic Influence: The pyridinone core in the target compound may confer distinct electronic and steric properties compared to pyridazinone or quinazolinone analogs. Pyridazinone derivatives (e.g., FPR2 agonists) exhibit strong receptor-binding activity due to their planar structure and substituent flexibility .

Pharmacological and Physicochemical Comparisons

- Enzyme Inhibition: MAO-B inhibitors like safinamide and α-milacemide share acetamide linkers but differ in heterocyclic cores. The target compound’s pyridinone structure may favor interactions with monoamine oxidases or cholinesterases, as seen in triazole-linked benzothiazole acetamides . Quinazolinone acetamides (e.g., from ) demonstrate anti-inflammatory activity, suggesting that the pyridinone analog could similarly modulate inflammatory pathways .

- Receptor Binding: Pyridazinone-based acetamides () activate FPR2 via methoxybenzyl substituents.

Solubility and Crystallinity :

- Trichloro-acetamides () exhibit crystallographic variations dependent on meta-substituents. The methyl group in the target compound may promote tighter molecular packing compared to bulkier substituents like nitro or chloro groups .

Biological Activity

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl and carbonyl group, making it a member of the pyridine derivatives. The compound can be synthesized through various organic reactions, serving as a versatile building block in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes such as:

- Enzyme Inhibition : The compound may inhibit enzymes related to pyrimidine metabolism, impacting nucleic acid synthesis and repair pathways, which are crucial in cancer treatment and antiviral therapies.

- Antimicrobial Activity : Studies suggest that this compound exhibits notable antimicrobial properties, potentially acting against various bacterial strains by disrupting their metabolic processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound was tested against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). Results indicated a significant reduction in cell viability (up to 55% at 10 µM concentration) after three days of treatment .

- In Vivo Studies : In animal models, administration of the compound demonstrated tumor growth inhibition in xenograft models, suggesting its potential as an effective anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against various pathogens:

| Pathogen Type | Activity Observed | Reference |

|---|---|---|

| Bacteria (Gram-positive) | Moderate inhibition observed | |

| Bacteria (Gram-negative) | Significant inhibition noted | |

| Fungi | Limited activity reported |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Effects :

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing the amine precursor (e.g., 5-methyl-2-oxo-1H-pyridin-4-amine) with chloroacetyl chloride in the presence of a base like triethylamine. Reaction progress is monitored via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent). Post-reaction, the crude product is purified via recrystallization using solvents like petroleum ether or ethanol . For derivatives, substituents on the pyridine or acetamide moieties may require tailored protecting groups or catalysts.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Identify proton environments (e.g., methyl groups at δ ~2.3 ppm, pyridinone ring protons at δ 6.5–8.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands).

- LC-MS : Verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What solvents and reaction conditions minimize byproduct formation during synthesis?

- Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while bases like triethylamine neutralize HCl byproducts. Optimize temperature (e.g., 80–100°C for reflux) and stoichiometry (1:1.2 molar ratio of amine to acylating agent) to suppress side reactions. For moisture-sensitive steps, use inert atmospheres (N₂/Ar) .

Advanced Research Questions

Q. How can computational methods predict the biological activity or binding affinity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). Parameterize the compound’s 3D structure (optimized via DFT) and validate docking poses against crystallographic data.

- PASS Program : Predict pharmacological effects (e.g., enzyme inhibition, antimicrobial activity) based on structural descriptors .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity data from analogs .

Q. What strategies resolve contradictions in crystallographic or spectroscopic data for this compound?

- Methodological Answer :

- X-ray Crystallography : Refine ambiguous bond lengths/angles using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Compare experimental data with Cambridge Structural Database entries for similar acetamides .

- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol forms in the pyridinone ring) by variable-temperature studies .

Q. How can researchers evaluate the metabolic stability or toxicity of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Monitor degradation via LC-MS/MS.

- In Silico Tools : Employ ADMET predictors (e.g., SwissADME) to estimate permeability, bioavailability, and hepatotoxicity.

- In Vivo Models : Administer the compound to rodents (e.g., Wistar rats) and analyze plasma pharmacokinetics and organ histopathology .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions.

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of diastereomeric salts .

Methodological Notes for Data Interpretation

- Contradictory Data : When spectral or crystallographic results conflict with literature (e.g., unexpected tautomer ratios), cross-validate using alternative techniques (e.g., neutron diffraction, solid-state NMR) .

- Benchmarking : Compare synthetic yields/purity with structurally analogous compounds (e.g., N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide derivatives) to identify optimal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.